

Spectroscopic and Synthetic Profile of 2-Fluoroethyl Bromide: A Technical Guide

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Compound of Interest

Compound Name: *1-Bromo-2-fluoroethane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-fluoroethyl bromide, a key building block in organic synthesis, particularly in the development of positron emission tomography (PET) tracers. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. Furthermore, a detailed workflow for its application in the automated radiosynthesis of PET tracers is presented.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-fluoroethyl bromide, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for 2-Fluoroethyl Bromide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.62	Triplet of Triplets (tt)	$J_{HF} \approx 47$ Hz, $J_{HH} \approx 6$ Hz	-CH ₂ F
~3.50	Triplet of Triplets (tt)	$J_{HF} \approx 20$ Hz, $J_{HH} \approx 6$ Hz	-CH ₂ Br

Note: Chemical shifts are typically reported relative to a reference standard, such as tetramethylsilane (TMS), in a deuterated solvent like chloroform-d (CDCl₃). The provided values are approximate and may vary slightly depending on the experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluoroethyl Bromide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~80-85	Triplet (t)	¹ J _{CF} ≈ 170 - 180 Hz	-CH ₂ F
~30-35	Triplet (t)	² J _{CF} ≈ 20 - 25 Hz	-CH ₂ Br

Note: The carbon signals are split into triplets due to coupling with the adjacent fluorine atom. The chemical shifts and coupling constants are approximate and can be influenced by the solvent and other experimental parameters.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for 2-Fluoroethyl Bromide

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2950-3000	Medium-Strong	C-H stretch
1050-1150	Strong	C-F stretch
550-700	Strong	C-Br stretch

Note: The spectrum is typically acquired from a neat liquid sample. The exact peak positions and intensities can vary.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation Pattern for 2-Fluoroethyl Bromide

m/z	Relative Abundance	Proposed Fragment
126/128	Moderate	$[\text{CH}_2\text{FCH}_2\text{Br}]^{+}$ (Molecular ion with $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
109/111	High	$[\text{CH}_2\text{CH}_2\text{Br}]^{+}$
97/99	Moderate	$[\text{CH}_2\text{Br}]^{+}$
47	High	$[\text{CH}_2\text{F}]^{+}$
33	Moderate	$[\text{CH}_2\text{F-H}]^{+}$

Note: The mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ^{79}Br and ^{81}Br isotopes). The relative abundances are estimations and can be influenced by the ionization method and energy.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of 2-fluoroethyl bromide for structural elucidation.

Materials:

- 2-Fluoroethyl bromide (liquid sample)
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard

- 5 mm NMR tubes
- Pipettes

Procedure:

- Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of 2-fluoroethyl bromide in 0.6-0.7 mL of CDCl_3 containing 0.03% (v/v) TMS in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl_3 . Shimming is performed to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: A standard one-pulse ^1H NMR experiment is performed. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR experiment is performed. Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128-1024 or more) is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 2-fluoroethyl bromide to identify its functional groups.

Materials:

- 2-Fluoroethyl bromide (neat liquid)
- FT-IR spectrometer with a suitable detector (e.g., DTGS)

- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette
- Acetone for cleaning

Procedure (Neat Liquid on Salt Plates):

- Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.
- Sample Preparation: A single drop of 2-fluoroethyl bromide is placed on a clean, dry salt plate. A second salt plate is carefully placed on top to create a thin liquid film.
- Sample Analysis: The "sandwich" of salt plates is placed in the spectrometer's sample holder.
- Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
- Cleaning: The salt plates are thoroughly cleaned with a volatile solvent like acetone and dried.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-fluoroethyl bromide.

Materials:

- 2-Fluoroethyl bromide
- A suitable volatile solvent (e.g., dichloromethane or methanol)

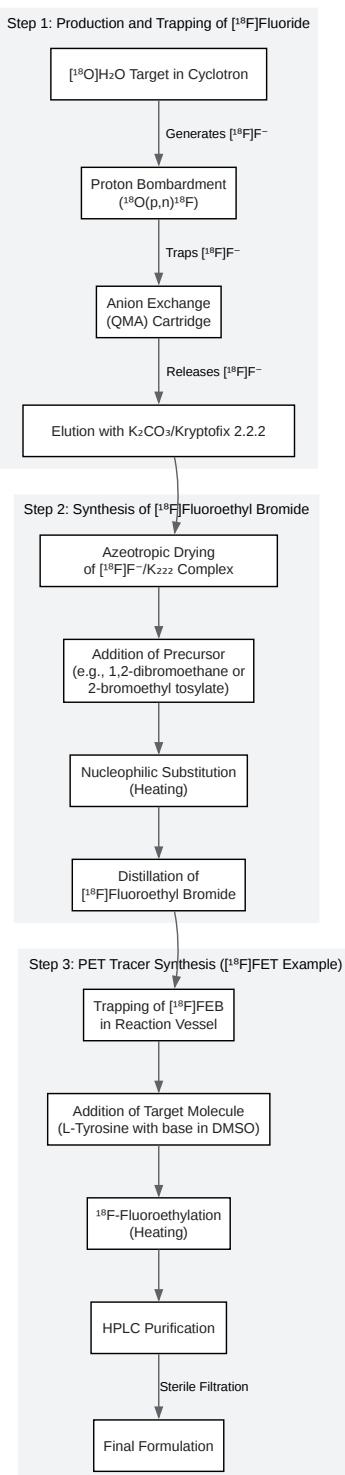
- GC-MS instrument equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source.

Procedure:

- Sample Preparation: A dilute solution of 2-fluoroethyl bromide is prepared in a volatile solvent (e.g., 1 μ L in 1 mL).
- GC-MS Setup: The GC oven temperature program is set, for example, starting at 40°C for 2 minutes, then ramping to 200°C at 10°C/min. The injector temperature is set to 250°C, and the transfer line to the mass spectrometer is maintained at 280°C. Helium is used as the carrier gas at a constant flow rate.
- Injection: A small volume (e.g., 1 μ L) of the prepared sample is injected into the GC.
- Mass Spectrometry Acquisition: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from m/z 30 to 200.
- Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to 2-fluoroethyl bromide. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern.

Application in PET Tracer Synthesis: Automated Radiosynthesis of $[^{18}\text{F}]\text{Fluoroethyl Bromide}$

2-Fluoroethyl bromide is a crucial precursor for the introduction of the 2- $[^{18}\text{F}]\text{fluoroethyl}$ group in the synthesis of various PET radiotracers. The following diagram illustrates a typical automated workflow for the synthesis of $[^{18}\text{F}]\text{fluoroethyl bromide}$ and its subsequent use in labeling a target molecule, such as in the synthesis of O-(2'- $[^{18}\text{F}]\text{fluoroethyl})\text{-L-tyrosine}$ ($[^{18}\text{F}]\text{FET}$).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Automated Radiosynthesis of [¹⁸F]Fluoroethyl Bromide and PET Tracer[Click to download full resolution via product page](#)

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References

- 1. researchgate.net [researchgate.net]
- 2. Efficient routine production of the 18F-labelled amino acid O-2-18F fluoroethyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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